An In-Depth Technical Guide to the Physical Properties of 1-Methyl-4-hydroxypiperidine-d4
An In-Depth Technical Guide to the Physical Properties of 1-Methyl-4-hydroxypiperidine-d4
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-4-hydroxypiperidine-d4, a deuterated isotopologue of 1-methyl-4-hydroxypiperidine. This document is intended to be a valuable resource for professionals in research and drug development, offering not only foundational data but also insights into its synthesis, handling, and the scientific rationale behind the use of deuterated compounds.
Introduction: The Significance of Deuteration in Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in medicinal chemistry. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into such scaffolds represents a sophisticated strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
The primary scientific principle underpinning this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage.[2] In drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes, this difference can significantly slow down the rate of metabolic degradation. This, in turn, can lead to an extended plasma half-life, reduced formation of potentially toxic metabolites, and an improved overall therapeutic profile. 1-Methyl-4-hydroxypiperidine-d4, with deuterium atoms incorporated at the piperidine ring, is a valuable building block for the synthesis of such next-generation therapeutics.
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of 1-Methyl-4-hydroxypiperidine-d4 compared to its non-deuterated counterpart. While extensive experimental data on the physical properties of the deuterated compound are not widely published, we can infer certain characteristics based on available information and the known effects of deuteration.
Table 1: Comparison of Physicochemical Properties
| Property | 1-Methyl-4-hydroxypiperidine-d4 | 1-Methyl-4-hydroxypiperidine (non-deuterated) |
| CAS Number | 1189499-82-8[2][3] | 106-52-5[4][5] |
| Molecular Formula | C₆H₉D₄NO[2][3] | C₆H₁₃NO[4][5] |
| Molecular Weight | 119.20 g/mol [2][3] | 115.17 g/mol [4][5] |
| Physical Form | Brownish-Red Liquid[6] | Liquid or low-melting solid[5] |
| Melting Point | Data not available | 29 °C[5] |
| Boiling Point | Data not available | 95-96 °C at 13 Torr[5] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[6] | Data not available |
It is important to note that while melting and boiling points are expected to be very similar to the non-deuterated analog, slight variations may exist due to differences in intermolecular forces arising from the presence of deuterium.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-Methyl-4-hydroxypiperidine-d4. The following sections outline the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. In the case of 1-Methyl-4-hydroxypiperidine-d4, both ¹H and ¹³C NMR would be employed.
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¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated analog due to the substitution of four protons with deuterium. The signals corresponding to the protons on the deuterated carbons will be absent. The remaining protons on the piperidine ring and the methyl group would be observable.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for all six carbon atoms. The carbons bonded to deuterium will exhibit a characteristic triplet multiplicity due to coupling with the deuterium nucleus (spin I = 1). The C-D coupling constants are typically smaller than C-H coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1-Methyl-4-hydroxypiperidine-d4, the molecular ion peak [M]⁺ would be observed at m/z = 119.20, confirming the incorporation of four deuterium atoms. The fragmentation pattern can provide further structural information. For comparison, the non-deuterated 1-Methyl-4-hydroxypiperidine shows a molecular ion peak at m/z = 115.17.[4]
Synthesis Pathway
A plausible synthetic route to 1-Methyl-4-hydroxypiperidine-d4 involves the reduction of a suitable piperidinone precursor using a deuterated reducing agent. A general workflow is outlined below.
Caption: A generalized workflow for the synthesis of 1-Methyl-4-hydroxypiperidine-d4.
Experimental Protocol (Illustrative)
The following is a generalized protocol based on common organic synthesis techniques for similar compounds.[7]
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Reaction Setup: To a solution of 1-methyl-4-piperidone in a suitable anhydrous solvent (e.g., methanol, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) portion-wise at a controlled temperature (e.g., 0 °C).
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Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to ensure the complete consumption of the starting material.
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Work-up: Upon completion, the reaction is carefully quenched with water or an appropriate aqueous solution. The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield the pure 1-Methyl-4-hydroxypiperidine-d4.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of 1-Methyl-4-hydroxypiperidine-d4 and to ensure laboratory safety.
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Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Methyl-4-hydroxypiperidine-d4 is a valuable chemical entity for the synthesis of deuterated pharmaceutical compounds. Its physical and chemical properties, while not exhaustively documented in public literature, can be reasonably inferred from its non-deuterated analog and the established principles of isotopic labeling. This guide provides a foundational understanding of this compound, which should aid researchers and drug development professionals in its effective utilization.
References
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CRO SPLENDID LAB. (2018, July 14). Deuterated Compounds. Retrieved from [Link]
- Gunaratna, M. J., Hua, D. H., Zou, B., Pascual, C., Cao, W., Zhang, M., ... & Xie, X. S. (2019). Synthesis of 1, 4-and 1, 4, 4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66048, 4-Piperidinol, 1-methyl-. Retrieved from [Link]
- Maruthavanan, T., & Senthilkumar, R. (2012). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. International Journal of ChemTech Research, 4(3), 1104-1111.
- Islam, N. U., & Masood, A. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
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Pharmaffiliates. (n.d.). 1-Methyl-4-hydroxypiperidine-d4. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]
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ResearchGate. (2020, January). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Retrieved from [Link]
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